Cas no 2639464-56-3 (Tert-butyl 5-(4-aminopiperidin-1-yl)pentanoate)

Tert-butyl 5-(4-aminopiperidin-1-yl)pentanoate is a versatile intermediate in organic synthesis, particularly valued for its piperidine and ester functionalities. The tert-butyl ester group enhances stability and facilitates selective deprotection under mild acidic conditions, making it useful in peptide and medicinal chemistry. The 4-aminopiperidine moiety provides a reactive amine site for further derivatization, enabling the synthesis of pharmacologically active compounds. Its structural features make it suitable for applications in drug discovery, where it serves as a building block for bioactive molecules. The compound’s balanced reactivity and stability contribute to its utility in multi-step synthetic routes.
Tert-butyl 5-(4-aminopiperidin-1-yl)pentanoate structure
2639464-56-3 structure
Product name:Tert-butyl 5-(4-aminopiperidin-1-yl)pentanoate
CAS No:2639464-56-3
MF:C14H28N2O2
Molecular Weight:256.384324073792
CID:5665999
PubChem ID:165897072

Tert-butyl 5-(4-aminopiperidin-1-yl)pentanoate 化学的及び物理的性質

名前と識別子

    • 2639464-56-3
    • EN300-27723265
    • tert-butyl 5-(4-aminopiperidin-1-yl)pentanoate
    • Tert-butyl 5-(4-aminopiperidin-1-yl)pentanoate
    • インチ: 1S/C14H28N2O2/c1-14(2,3)18-13(17)6-4-5-9-16-10-7-12(15)8-11-16/h12H,4-11,15H2,1-3H3
    • InChIKey: QWNDTRZDKASZRJ-UHFFFAOYSA-N
    • SMILES: O(C(CCCCN1CCC(CC1)N)=O)C(C)(C)C

計算された属性

  • 精确分子量: 256.215078140g/mol
  • 同位素质量: 256.215078140g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 7
  • 複雑さ: 253
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 55.6Ų

Tert-butyl 5-(4-aminopiperidin-1-yl)pentanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27723265-2.5g
tert-butyl 5-(4-aminopiperidin-1-yl)pentanoate
2639464-56-3
2.5g
$2268.0 2023-09-10
Enamine
EN300-27723265-0.25g
tert-butyl 5-(4-aminopiperidin-1-yl)pentanoate
2639464-56-3
0.25g
$1065.0 2023-09-10
Enamine
EN300-27723265-0.5g
tert-butyl 5-(4-aminopiperidin-1-yl)pentanoate
2639464-56-3
0.5g
$1111.0 2023-09-10
Enamine
EN300-27723265-5g
tert-butyl 5-(4-aminopiperidin-1-yl)pentanoate
2639464-56-3
5g
$3355.0 2023-09-10
Enamine
EN300-27723265-10g
tert-butyl 5-(4-aminopiperidin-1-yl)pentanoate
2639464-56-3
10g
$4974.0 2023-09-10
Enamine
EN300-27723265-0.05g
tert-butyl 5-(4-aminopiperidin-1-yl)pentanoate
2639464-56-3
0.05g
$972.0 2023-09-10
Enamine
EN300-27723265-5.0g
tert-butyl 5-(4-aminopiperidin-1-yl)pentanoate
2639464-56-3
5g
$3355.0 2023-05-25
Enamine
EN300-27723265-0.1g
tert-butyl 5-(4-aminopiperidin-1-yl)pentanoate
2639464-56-3
0.1g
$1019.0 2023-09-10
Enamine
EN300-27723265-10.0g
tert-butyl 5-(4-aminopiperidin-1-yl)pentanoate
2639464-56-3
10g
$4974.0 2023-05-25
Enamine
EN300-27723265-1.0g
tert-butyl 5-(4-aminopiperidin-1-yl)pentanoate
2639464-56-3
1g
$1157.0 2023-05-25

Tert-butyl 5-(4-aminopiperidin-1-yl)pentanoate 関連文献

Tert-butyl 5-(4-aminopiperidin-1-yl)pentanoateに関する追加情報

Introduction to Tert-butyl 5-(4-aminopiperidin-1-yl)pentanoate (CAS No. 2639464-56-3)

Tert-butyl 5-(4-aminopiperidin-1-yl)pentanoate (CAS No. 2639464-56-3) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound belongs to the class of amines and esters, and its unique structure offers a promising platform for the design and synthesis of novel therapeutic agents.

The chemical structure of Tert-butyl 5-(4-aminopiperidin-1-yl)pentanoate consists of a tert-butyl ester group attached to a pentanoic acid chain, which is further functionalized with a 4-aminopiperidine moiety. This combination of functional groups provides the compound with a range of desirable properties, including solubility, stability, and bioavailability, which are crucial for its potential use in pharmaceutical formulations.

Recent research has focused on the biological activities and pharmacological properties of Tert-butyl 5-(4-aminopiperidin-1-yl)pentanoate. Studies have shown that this compound exhibits significant activity in various biological assays, making it a valuable candidate for further investigation. For instance, it has been reported to have potent anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases such as arthritis and asthma.

In addition to its anti-inflammatory properties, Tert-butyl 5-(4-aminopiperidin-1-yl)pentanoate has also demonstrated promising neuroprotective effects. Preclinical studies have indicated that this compound can reduce neuronal damage and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These findings suggest that Tert-butyl 5-(4-aminopiperidin-1-yl)pentanoate may have therapeutic potential in the treatment of these debilitating conditions.

The synthesis of Tert-butyl 5-(4-aminopiperidin-1-yl)pentanoate involves several well-established chemical reactions. The process typically begins with the preparation of the tert-butyl ester derivative of pentanoic acid, followed by the introduction of the 4-aminopiperidine moiety through an amide coupling reaction. This multi-step synthesis allows for precise control over the final product's purity and quality, ensuring that it meets the stringent requirements for pharmaceutical applications.

One of the key challenges in the development of new drugs is optimizing their pharmacokinetic properties. In this regard, Tert-butyl 5-(4-aminopiperidin-1-yl)pentanoate has shown favorable pharmacokinetic profiles in preclinical studies. It exhibits good oral bioavailability, which is essential for developing oral formulations. Additionally, its metabolic stability and low toxicity make it an attractive candidate for further clinical evaluation.

Clinical trials are currently underway to assess the safety and efficacy of Tert-butyl 5-(4-aminopiperidin-1-yl)pentanoate in human subjects. Early results from phase I trials have been encouraging, with no significant adverse effects reported at therapeutic doses. These findings pave the way for more advanced clinical trials to explore its therapeutic potential in various medical conditions.

In conclusion, Tert-butyl 5-(4-aminopiperidin-1-yl)pentanoate (CAS No. 2639464-56-3) is a promising compound with a wide range of potential applications in medicinal chemistry and drug development. Its unique chemical structure and favorable biological properties make it an exciting candidate for further research and clinical evaluation. As ongoing studies continue to uncover its full therapeutic potential, this compound is likely to play an important role in advancing our understanding and treatment of various diseases.

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